4-(Hydroxymethyl)benzonitrile, also known as p-(hydroxymethyl)benzonitrile, is an aromatic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. It features a hydroxymethyl group () attached to the para position of a benzonitrile structure, where a cyano group () is also present. This compound is characterized by its high boiling point and significant solubility in organic solvents, making it a versatile building block in organic synthesis .
4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with sodium methoxide. This reaction yields the desired product with good yield and purity. PubChem, National Institutes of Health: )
Research suggests that 4-(hydroxymethyl)benzonitrile may possess various properties and functionalities with potential applications in different scientific fields:
Several synthesis methods for 4-(hydroxymethyl)benzonitrile include:
4-(Hydroxymethyl)benzonitrile serves multiple applications:
Several compounds share structural similarities with 4-(hydroxymethyl)benzonitrile. Here are notable examples:
Compound Name | Structural Features | Similarity Index |
---|---|---|
3-(2-Hydroxyethyl)benzonitrile | Hydroxyethyl group at meta position | 0.81 |
4-(2-Hydroxyethyl)benzonitrile | Hydroxyethyl group at para position | 0.81 |
4-Cyanobenzyl alcohol | Hydroxymethyl group but without the nitrile | 1.00 |
3-Hydroxybenzonitrile | Hydroxyl group instead of hydroxymethyl | 0.75 |
Uniqueness: The key distinction of 4-(hydroxymethyl)benzonitrile lies in its combination of both hydroxymethyl and cyano functional groups, which allows it to act as a versatile intermediate in organic synthesis while potentially offering unique biological activities not found in similar compounds.
Irritant